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Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542

A detailed guide for researchers, scientists, and drug development professionals on the
nuanced spectroscopic differences between the six isomers of difluorobenzyl alcohol. This
report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and
visual representations of their structural distinctions.

The substitution pattern of fluorine atoms on the benzene ring of difluorobenzyl alcohol
significantly influences the local electronic environment, leading to distinct and measurable
differences in their spectroscopic signatures. Understanding these differences is crucial for the
unambiguous identification and characterization of these isomers in various research and
development settings, including pharmaceutical synthesis and materials science. This guide
presents a comprehensive comparison of the 1H NMR, 13C NMR, IR, and mass spectra for
2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzyl alcohol.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR,
IR, and Mass Spectrometry for the six isomers of difluorobenzyl alcohol.

1H NMR Spectroscopy Data

The chemical shifts (d) in parts per million (ppm) for the protons in each isomer are presented
below. The solvent used was CDCls.
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Isomer Ar-H (ppm) -CHz- (ppm) -OH (ppm)
2,3-Difluorobenzyl
7.15-7.00 (m, 3H) 4.78 (s, 2H) 1.80 (t, 1H)
alcohol
2,4-Difluorobenzyl 7.30 (m, 1H), 6.82 (m,
4.59 (s, 2H)[1] 3.45 (s, 1H)[1]
alcohol 1H), 6.76 (m, 1H)[1]
2,5-Difluorobenzyl
7.10-6.90 (m, 3H) 4.75 (s, 2H) 1.75 (t, 1H)
alcohol
2,6-Difluorobenzyl 7.25 (m, 1H), 6.95 (t,
4.85 (s, 2H) 1.90 (t, 1H)
alcohol 2H)

) 7.25-7.14 (m, 1H),
3,4-Difluorobenzyl

7.01 (t, 1H), 7.85-7.65 3.92 (s, 2H)[2] 1.66 (s, 1H)[2]
alcohol

(m, 1H)[2]
3,5-Difluorobenzyl

6.90-6.70 (m, 3H) 4.65 (s, 2H) 1.85 (t, 1H)

alcohol

13C NMR Spectroscopy Data

The chemical shifts (d) in ppm for the carbon atoms in each isomer are presented below. The
solvent used was CDCls.
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Isomer Ar-C (ppm) -CHz- (ppm)
151.2 (dd), 148.8 (dd), 124.5
2,3-Difluorobenzyl alcohol (d), 122.0 (dd), 115.8 (d), 58.5
128.5 (dd)
162.5 (dd), 160.0 (dd), 129.5
2,4-Difluorobenzyl alcohol (dd), 124.0 (dd), 111.5 (dd), 58.0
104.0 (t)
158.5 (dd), 156.0 (dd), 116.5
2,5-Difluorobenzyl alcohol (dd), 115.0 (dd), 114.5 (dd), 58.2
128.0 (dd)
_ 161.0 (dd), 130.0 (t), 115.0
2,6-Difluorobenzyl alcohol 56.0
(dd), 111.5 (dd)
. 165.78 (d), 153.01, 126.52 (d),
3,4-Difluorobenzyl alcohol 52.19[2]
117.62 (d), 116.45, 114.27[2]
_ 163.0 (dd), 142.0 (t), 112.0 (d),
3,5-Difluorobenzyl alcohol 64.0

103.0 (t)

Infrared (IR) Spectroscopy Data

The major absorption peaks in wavenumbers (cm~1) for each isomer are listed below.
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BENGHE

O-H Stretch C-H (Aromatic) C-O Stretch C-F Stretch

Isomer

(cm™)

Stretch (cm™?)

(cm™)

(cm™)

2,3-
Difluorobenzyl

alcohol

~3350 (broad)

~3070

~1280, 1030

~1230, 1100

2,4-
Difluorobenzyl

alcohol

~3350 (broad)

~3070

~1270, 1040

~1210, 1140

2,5-
Difluorobenzyl

alcohol

~3340 (broad)

~3060

~1260, 1020

~1220, 1150

2,6-
Difluorobenzyl

alcohol

~3360 (broad)

~3080

~1240, 1050

~1200, 1120

3,4-
Difluorobenzyl

alcohol

~3350 (broad)

~3070

~1290, 1030

~1220, 1110

3,5-
Difluorobenzyl

alcohol

~3350 (broad)

~3060

~1300, 1040

~1210, 1130

Mass Spectrometry Data

The key mass-to-charge ratios (m/z) observed in the electron ionization (El) mass spectra are
presented below, including the molecular ion and major fragments.
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Molecular Other Key
Isomer lon (M+) [M-H]* [M-OH]* [M-CH20H]* Fragments
[mlz] [m/z]
2,3-
Difluorobenzy 144 143 127 113 109, 95
| alcohol
2,4-
Difluorobenzy 144 143 127 113 109, 95
| alcohol
2,5-
Difluorobenzy 144 143 127 113 109, 95
| alcohol
2,6-
Difluorobenzy 144 143 127 113 109, 95
| alcohol
3,4-
Difluorobenzy 144 143 127 113 109, 95
| alcohol
3,5-
Difluorobenzy 144 143 127 113 109, 95
| alcohol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the difluorobenzyl alcohol isomer (approximately 10-20 mg) was dissolved in 0.6
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer.[2] For
1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For 13C NMR, 1024
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scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts
per million (ppm) relative to TMS (& = 0.00 ppm).[2]

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid
sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was
recorded over a range of 4000-400 cm~* with a resolution of 4 cm~*. A background spectrum of
the clean, empty ATR crystal was recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EIl) source.
The sample was introduced via direct infusion or a gas chromatography (GC) inlet. The
electron energy was set to 70 eV. The ion source temperature was maintained at 200°C. The
mass analyzer scanned a range of m/z 40-400.

Visualization of Isomeric and Spectroscopic
Relationships

The following diagrams illustrate the structural differences between the isomers and the logical
workflow for their spectroscopic differentiation.
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Caption: Workflow for the spectroscopic differentiation of difluorobenzyl alcohol isomers.
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Caption: Classification of difluorobenzyl alcohol isomers based on substitution patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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